Propan-2-yl 4-aminobut-2-ynoate
Description
Propan-2-yl 4-aminobut-2-ynoate (CAS 1823934-66-2) is an alkyne-containing ester derivative with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.170 g/mol . Its structure features an isopropyl ester group linked to a 4-aminobut-2-ynoate backbone, conferring unique reactivity due to the alkyne moiety and the primary amine. The compound has 1 hydrogen-bond donor and 3 acceptors, influencing solubility and intermolecular interactions.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
propan-2-yl 4-aminobut-2-ynoate |
InChI |
InChI=1S/C7H11NO2/c1-6(2)10-7(9)4-3-5-8/h6H,5,8H2,1-2H3 |
InChI Key |
DJQIDUUPDWEMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C#CCN |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-aminobut-2-ynoic Acid
The primary and most straightforward synthetic route involves the esterification of 4-aminobut-2-ynoic acid with propan-2-ol (isopropanol) under acidic conditions. This method is widely used both in laboratory and industrial settings.
-
- Reagents: 4-aminobut-2-ynoic acid, propan-2-ol, and a strong acid catalyst (commonly hydrochloric acid or sulfuric acid).
- Temperature: Typically reflux conditions to drive the esterification to completion.
- Time: Several hours depending on scale and catalyst concentration.
-
- Protonation of the carboxyl group enhances electrophilicity.
- Nucleophilic attack by propan-2-ol forms a tetrahedral intermediate.
- Elimination of water yields the ester product.
-
- High yield and purity.
- Straightforward workup and isolation.
- Amenable to scale-up with automated reactors ensuring precise temperature and pressure control.
-
- Automated continuous flow reactors are used to optimize yield and purity.
- Reaction parameters such as residence time, temperature, and catalyst loading are tightly controlled.
Alternative Synthetic Routes Involving Amino Acid Derivatives
Research literature reports several synthetic strategies for related α-amino acid derivatives that can be adapted or provide insight into the preparation of this compound:
α-Deprotonation and Electrophilic Addition:
- Starting from diethyl 2-formamidomalonate or similar malonate derivatives, α-deprotonation using strong bases like sodium hydride or sodium hydroxide is followed by addition of electrophiles (e.g., allyl bromide).
- Subsequent hydrolysis and decarboxylation yield substituted amino acids.
- This method is efficient for preparing substituted α-amino acids but requires multiple steps and chiral auxiliaries for enantioselectivity.
-
- Enzymes such as Porcine Kidney Acylase I and amidases from Pseudomonas putida have been used to obtain enantiomerically pure amino acid derivatives.
- This approach can be applied post-synthesis to resolve racemic mixtures of this compound.
-
- Metal-catalyzed coupling reactions involving propargyl or allenyl boronates can synthesize homopropargyl amines and related compounds.
- These methods offer regio- and stereoselectivity but are more complex and less direct than esterification.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | 4-aminobut-2-ynoic acid + propan-2-ol | Acid catalyst, reflux, several hours | 85-95 | Simple, scalable, high purity |
| α-Deprotonation + Electrophilic Addition | Diethyl 2-formamidomalonate + electrophile | Strong base (NaH/NaOH), hydrolysis, decarboxylation | 70-90 | Multi-step, enantioselective possible |
| Enzymatic Resolution | Racemic amino acid esters | Enzymes (acylase, amidase), aqueous conditions | Variable | For chiral purity enhancement |
| Metal-Catalyzed Coupling | Propargyl boronates + amines | Metal catalysts, mild conditions | 60-80 | Complex synthesis, stereoselective |
Research Findings and Analytical Characterization
Spectroscopic Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the ester and amino functionality.
- Infrared (IR) spectroscopy shows characteristic alkyne C≡C stretching near 2100-2200 cm⁻¹ and ester carbonyl peaks near 1730 cm⁻¹.
- Mass spectrometry confirms molecular weight consistent with this compound.
Purity and Yield Optimization:
- Continuous flow synthesis techniques improve reproducibility and yield.
- Use of molecular sieves and controlled residence times in flow reactors prevents hydrolysis and side reactions.
-
- The amino group facilitates further derivatization or conjugation.
- The alkyne moiety allows for click chemistry and other bioorthogonal reactions.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-aminobut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-aminobut-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-aminobut-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Alkyne vs. Aromatic Backbones: The target compound’s alkyne group (but-2-ynoate) contrasts with aromatic benzoate derivatives (e.g., 4-amino-2-chlorobenzoate). The alkyne enhances reactivity in click chemistry or cycloaddition reactions, while aromatic systems (e.g., chloro- or bromo-substituted benzoates) exhibit stability and π-π interactions .
- The hydrochloride salt further enhances aqueous solubility .
- Aminoethyl Side Chains: Propan-2-yl 4-(2-aminoethyl)benzoate introduces a flexible amine side chain, enabling hydrogen bonding and conjugation with biomolecules .
Physicochemical Properties
- Hydrogen Bonding: All listed compounds share 1 H-bond donor and 3 acceptors, but substituents like hydrochlorides (Methyl 4-aminobut-2-ynoate hydrochloride) or aromatic halogens modulate solubility. For example, the hydrochloride salt forms ionic interactions, enhancing water solubility .
Biological Activity
Propan-2-yl 4-aminobut-2-ynoate, also known as isopropyl 4-aminobut-2-ynoate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an amino group, a ynoate functional group, and an isopropyl moiety which may contribute to its biological activities.
Mechanisms of Biological Activity
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes that play a role in cellular processes. For example, studies indicate that compounds with similar structures can act as inhibitors of histone methyltransferases (HMTs), which are critical in regulating gene expression through chromatin modification .
- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative properties against various cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells .
- Neuroprotective Potential : There is emerging evidence that derivatives of amino acids and related compounds can influence neurotransmitter systems. This compound may interact with GABAergic pathways, suggesting potential applications in treating neurological disorders such as epilepsy .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative effects of various compounds, this compound was evaluated against K562 human leukemia cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. This indicates a moderate level of potency comparable to other known anticancer agents .
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. The compound demonstrated favorable interactions with the active site of EZH2 (Enhancer of Zeste Homolog 2), a key regulator in epigenetic modification associated with cancer .
Q & A
Q. What are the optimal synthesis conditions for Propan-2-yl 4-aminobut-2-ynoate to ensure high yield and purity?
The compound is typically synthesized via esterification of 4-aminobut-2-ynoic acid with propan-2-ol (isopropyl alcohol) in the presence of an acid catalyst like hydrochloric acid. Key parameters include:
- Temperature : Maintain 0–5°C during the reaction to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.
- Catalyst : Optimize HCl concentration (1–2 M) to balance reaction rate and byproduct formation. Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Industrial-scale synthesis employs automated reactors with precise pressure and temperature control (e.g., 1–2 bar, 25°C) .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- NMR : H NMR (DMSO-d6) shows peaks for the amino group (δ 1.8–2.2 ppm) and alkyne protons (δ 2.5–3.0 ppm). C NMR confirms the ester carbonyl (δ 165–170 ppm) and alkyne carbons (δ 70–85 ppm).
- IR : Stretching vibrations for NH (~3350 cm), C≡C (~2100 cm), and ester C=O (~1720 cm).
- Mass Spectrometry : ESI-MS ([M+H] at m/z 142.17) and HRMS for molecular formula validation. Computational tools like Multiwfn can analyze electron localization functions (ELF) and electrostatic potential maps to predict reactivity .
Q. What are the common chemical reactions involving this compound in organic synthesis?
The compound participates in:
- Nucleophilic Substitution : The amino group reacts with acyl chlorides or sulfonating agents to form amides or sulfonamides.
- Cycloaddition : The alkyne undergoes Huisgen 1,3-dipolar cycloaddition with azides (click chemistry) to generate triazole derivatives.
- Ester Hydrolysis : Controlled hydrolysis with NaOH/EtOH yields 4-aminobut-2-ynoic acid. Reaction conditions (e.g., Cu(I) catalysis for cycloaddition) must be optimized to avoid side reactions like polymerization .
Advanced Research Questions
Q. How can density functional theory (DFT) and wavefunction analysis elucidate the electronic properties of this compound?
- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap) and charge distribution. Exact exchange terms improve thermochemical accuracy for atomization energies and ionization potentials .
- Multiwfn Analysis : Generate electron density plots and Laplacian maps to identify reactive sites (e.g., alkyne region). Topological analysis of the electron localization function (ELF) reveals bonding characteristics .
Q. What mechanistic insights explain the alkyne group’s reactivity in click chemistry applications?
The sp-hybridized alkyne undergoes strain-promoted or copper-catalyzed azide-alkyne cycloaddition (SPAAC/CuAAC). Key steps:
- CuAAC : Cu(I) coordinates to the alkyne, lowering activation energy for cyclization.
- Regioselectivity : DFT studies show that electron-withdrawing groups on the azide favor 1,4-triazole formation. Kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling (e.g., N-azides) can validate intermediates .
Q. How should researchers address contradictions in reported synthesis yields or purity levels?
Discrepancies often arise from:
- Catalyst Choice : HCl vs. sulfuric acid may alter esterification efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may increase byproducts.
- Purification Methods : Compare distillation vs. chromatography outcomes. Systematic Design of Experiments (DoE) with variables (temperature, catalyst concentration) and ANOVA analysis can identify critical factors. Cross-validate results using LC-MS to quantify impurities .
Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes)?
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (K).
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with active sites (e.g., kinase domains).
- Kinetic Studies : Monitor enzyme inhibition (IC) via spectrophotometric assays (e.g., NADH depletion for dehydrogenases). Validate computational models with mutagenesis (e.g., alanine scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
